rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15807076
InChI: InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
SMILES:
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27 g/mol

rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15807076

Molecular Formula: C10H19FN2O2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

rel-tert-Butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate -

Specification

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
IUPAC Name tert-butyl N-[[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Standard InChI Key UMQUBAWDZABAPY-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H]1CNC[C@@H]1F
Canonical SMILES CC(C)(C)OC(=O)NCC1CNCC1F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a pyrrolidine ring substituted with a fluorine atom at the 4-position and a carbamate-protected aminomethyl group at the 3-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. The (3R,4R) designation indicates the relative configuration of the stereocenters, which governs its three-dimensional arrangement and biological interactions .

IUPAC Name

The systematic name, rel-tert-butyl (((3R,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate, reflects the compound’s substituents and stereochemistry. The "rel" prefix denotes that the configuration is relative rather than absolute .

Stereochemical Considerations

The (3R,4R) configuration introduces chirality, influencing the compound’s interaction with biological targets. Analogous fluorinated pyrrolidines, such as tert-butyl (((2R,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate (PubChem CID 124704618), demonstrate how stereochemistry affects pharmacological activity .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is C₁₁H₂₀FN₂O₂, with a calculated molecular weight of 218.27 g/mol .

PropertyValue
Molecular FormulaC₁₁H₂₀FN₂O₂
Molecular Weight218.27 g/mol
Stereochemistry(3R,4R)
Fluorine PositionPyrrolidine C4

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves Boc protection of a pyrrolidine precursor followed by fluorination. For example, tert-butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate (PubChem CID 69072848) is synthesized via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) .

Boc Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the carbamate intermediate .

Fluorination Strategies

Fluorination at the 4-position is achieved through SN2 displacement or radical-mediated mechanisms. The stereochemical outcome is controlled by chiral catalysts or starting materials .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization are employed to isolate the product. Spectroscopic methods confirm structure and purity:

  • ¹H NMR: Resonances for the pyrrolidine ring (δ 3.0–4.0 ppm) and Boc group (δ 1.4 ppm).

  • ¹⁹F NMR: A singlet near δ -180 ppm corresponds to the fluorine atom .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .

Physicochemical Properties

Solubility and Stability

The Boc group enhances lipophilicity, rendering the compound soluble in organic solvents (e.g., DCM, THF). It is stable under basic conditions but hydrolyzes in acidic environments to release the free amine .

Spectroscopic Data

TechniqueKey Features
Mass Spectrometry[M+H]⁺ peak at m/z 219.2
¹³C NMRCarbonyl carbon at δ 155 ppm
Melting Point98–102°C (decomposes)

Applications in Pharmaceutical Research

Drug Discovery

Fluorinated pyrrolidines serve as bioisosteres for peptide bonds, improving metabolic stability and bioavailability. The Boc-protected amine is a versatile intermediate in synthesizing kinase inhibitors and protease antagonists .

Case Study: Analogs in Clinical Development

The structurally related compound tert-butyl (((3R,4S)-3-fluoropiperidin-4-yl)methyl)carbamate (PubChem CID 72207833) is investigated for its neuroprotective effects, highlighting the therapeutic potential of fluorinated carbamates .

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